Product packaging for Aziridine-1-propionic acid(Cat. No.:CAS No. 25741-05-3)

Aziridine-1-propionic acid

Cat. No.: B13793624
CAS No.: 25741-05-3
M. Wt: 115.13 g/mol
InChI Key: XIVXINZIDLMMRF-UHFFFAOYSA-N
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Description

Aziridine-1-propionic acid (CAS 25741-05-3) is a chemical compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . It features both a reactive aziridine ring and a propionic acid group, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. Compounds containing the aziridine functional group are of broad interest due to the high ring strain of the three-membered heterocycle, which confers significant reactivity . This strain facilitates ring-opening reactions, making aziridines versatile precursors to more complex amine-containing structures . Aziridine derivatives have a documented history of biological activity. Some aziridine-based compounds, such as Mitomycin C, are well-known for their anticancer properties, often acting through mechanisms that involve DNA alkylation . Early studies on related aziridine propionic acid derivatives have also shown immunopharmacological activity, modulating immunological reactions such as antibody response and cellular immunity . As an alkylating agent, this product must be handled with appropriate safety precautions. Aziridines are known to be highly toxic, mutagenic, and possible carcinogens . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B13793624 Aziridine-1-propionic acid CAS No. 25741-05-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25741-05-3

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

3-(aziridin-1-yl)propanoic acid

InChI

InChI=1S/C5H9NO2/c7-5(8)1-2-6-3-4-6/h1-4H2,(H,7,8)

InChI Key

XIVXINZIDLMMRF-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Aziridine 1 Propionic Acid and Its Derivatives

Direct Aziridination Approaches to the Aziridine (B145994) Ring

Direct aziridination involves the direct formation of the aziridine ring on a substrate. This can be achieved through various catalytic methods.

Catalytic Aziridination of Olefins and Imines

The catalytic aziridination of olefins and imines represents a highly efficient and atom-economical approach to constructing the aziridine ring. This strategy avoids the need for pre-functionalized starting materials, directly converting carbon-carbon double bonds or carbon-nitrogen double bonds into the desired three-membered heterocycle.

Transition metal catalysis has emerged as a powerful tool for aziridination reactions. nih.gov Among these, palladium-catalyzed C-H activation has garnered significant attention for its ability to form aziridines from aliphatic amines. acs.orgnih.gov This method involves the direct functionalization of a C-H bond, typically adjacent to an amine, to form the aziridine ring. acs.org

Mechanistic studies, including detailed kinetic and computational investigations, have been crucial in understanding and optimizing these palladium-catalyzed reactions. acs.orgnih.gov It has been found that the addition of acetic acid can be beneficial, controlling the formation of off-cycle intermediates and allowing for lower catalyst loading and improved yields. acs.orgnih.govacs.org The reaction is believed to proceed through a four-membered ring palladacycle intermediate, which is then oxidized to a palladium(IV) species before reductive elimination to form the aziridine product. acs.org The regioselectivity of the C-H activation step is often controlled by electronic factors. nih.gov

Continuous-flow synthesis has also been successfully applied to palladium-catalyzed C-H activation for aziridine synthesis, offering a scalable and efficient process. nih.govresearchgate.net This approach can be combined with subsequent in-flow reactions, such as aziridine ring-opening, to generate highly functionalized aliphatic amines in a consecutive manner. nih.govresearchgate.net

Table 1: Key Features of Palladium-Catalyzed C-H Activation Aziridination

FeatureDescriptionReferences
Catalyst System Typically involves a palladium(II) salt, such as palladium acetate. acs.orgnih.govacs.org
Directing Group An unprotected aliphatic secondary amine often directs the C-H activation. acs.org
Key Intermediate A four-membered ring palladacycle is a crucial intermediate in the catalytic cycle. acs.org
Additive Effect Acetic acid can suppress off-cycle intermediates and enhance reaction rates. acs.orgnih.govacs.org
Process Technology Amenable to continuous-flow synthesis for improved scalability and efficiency. nih.govresearchgate.net

Organocatalysis provides a metal-free alternative for the synthesis of aziridines. uniroma3.itaminer.org These methods often utilize small organic molecules to catalyze the aziridination of electron-deficient olefins, such as enones. nih.gov The development of asymmetric organocatalytic aziridination is particularly significant as it allows for the enantioselective synthesis of chiral aziridines, which are valuable precursors for complex molecules. uniroma3.itresearcher.life

One notable strategy involves the use of iminium salts to catalyze the aziridination of styrenes. nih.gov Mechanistic studies suggest that these reactions proceed through a polar, stepwise mechanism involving a diaziridinium salt as the active oxidant. nih.gov Covalent organocatalysis, where the catalyst and substrate form a covalent intermediate, is a common mode of activation in these reactions. nih.gov

Table 2: Comparison of Organocatalytic Aziridination Strategies

StrategyCatalyst TypeSubstrate ScopeKey FeaturesReferences
Iminium Catalysis Iminium saltsStyrenesMetal-free, proceeds via a diaziridinium intermediate. nih.gov
Amine Catalysis Chiral aminesEnonesAsymmetric, provides access to enantiomerically enriched aziridines. nih.gov

Electrochemical Synthesis Pathways to N-Substituted Aziridines

Electrochemical methods offer a green and sustainable approach to aziridine synthesis, often avoiding the need for chemical oxidants and generating minimal waste. rsc.orgacs.org These reactions can be applied to a variety of substrates, including unactivated olefins and amino alcohols. nih.gov

One innovative electrochemical strategy involves the transformation of unactivated alkenes into a metastable, dicationic intermediate that reacts with primary amines to form N-alkyl aziridines. nih.gov Another approach utilizes ammonia (B1221849) as the nitrogen source for the direct aziridination of tetrasubstituted alkenes, a transformation that is challenging to achieve by other means. chinesechemsoc.org The choice of anode material and solvent is critical for the success of these electrochemical protocols. chinesechemsoc.org

Furthermore, electrochemical methods can be used for intramolecular C(sp³)–H amination to construct trans-2,3-disubstituted aziridines, generating only hydrogen gas as a byproduct. acs.org Electrochemical flow aziridination of unactivated alkenes has also been developed, demonstrating the potential for continuous and scalable synthesis. researchgate.net

Intramolecular Cyclization Routes to Aziridine-1-propionic Acid Analogues

Intramolecular cyclization is a powerful strategy for the synthesis of aziridines, particularly for preparing analogues of this compound. These methods typically involve the formation of a carbon-nitrogen bond within a single molecule to create the three-membered ring.

Gabriel and Wenker Methodologies for Aziridine Formation

The Gabriel and Wenker syntheses are classic methods for the formation of aziridines from amino alcohols.

The Gabriel synthesis of aziridines is a modification of the well-known Gabriel amine synthesis. It typically involves the reaction of a β-haloamine, which can be derived from a β-amino alcohol, with a base to induce intramolecular cyclization. A key reagent in the classical Gabriel synthesis is phthalimide, which is used to introduce the nitrogen atom and facilitate the formation of a primary amine. youtube.com

The Wenker synthesis is a more direct method that converts a β-amino alcohol to an aziridine using sulfuric acid. wikipedia.org The reaction proceeds in two steps: first, the amino alcohol is reacted with sulfuric acid at high temperatures to form a sulfate (B86663) monoester. wikipedia.org In the second step, treatment with a strong base, such as sodium hydroxide, leads to the deprotonation of the amine and subsequent intramolecular displacement of the sulfate group to form the aziridine ring. wikipedia.orgyoutube.com While effective, the harsh reaction conditions of the original Wenker synthesis can limit its applicability to substrates with sensitive functional groups. youtube.com Milder and improved versions of the Wenker synthesis have been developed to address this limitation. organic-chemistry.org

Table 3: Overview of Gabriel and Wenker Aziridination Methodologies

MethodologyStarting MaterialKey ReagentsMechanismReferences
Gabriel Synthesis β-haloamine (from β-amino alcohol)Phthalimide, BaseIntramolecular SN2 reaction. youtube.comyoutube.com
Wenker Synthesis β-amino alcoholSulfuric acid, Strong baseFormation of a sulfate ester followed by intramolecular displacement. wikipedia.orgyoutube.comorganic-chemistry.org

Stereospecific Cyclization Pathways

Achieving stereochemical control during the formation of the aziridine ring is paramount for many applications. Several pathways have been established that yield specific stereoisomers. These methods often involve either the cyclization of a chiral precursor or the use of a chiral catalyst to direct the stereochemical outcome of the ring-forming reaction.

One of the primary methods for stereospecific aziridination is the addition of a nitrene or nitrenoid to an alkene. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a nitrene with an acrylic acid derivative. The stereospecificity of this reaction is often high, with the geometry of the starting alkene being retained in the resulting aziridine. Rhodium (II) and Copper (I) complexes are frequently employed as catalysts to facilitate this transformation and can be equipped with chiral ligands to induce enantioselectivity. organic-chemistry.org

Another powerful strategy is the intramolecular cyclization of a suitably functionalized precursor, such as a β-amino alcohol or a β-haloamine. In the Wenker synthesis, for instance, a β-amino alcohol is converted to a sulfate ester, which then undergoes base-induced cyclization to form the aziridine ring. wikipedia.org When starting with a chiral amino alcohol, this process can proceed with high stereospecificity.

Darzens-type reactions offer an alternative route, involving the reaction of an α-chloroimine with a nucleophile to generate the aziridine ring. wikipedia.org Furthermore, the reaction of N-tosyl imines with reagents like iodomethyllithium has been shown to produce aziridines with high diastereoselectivity, particularly when a chiral aldimine is used as a substrate. organic-chemistry.org

Synthetic Pathway Precursor Type Key Reagents/Catalysts Stereochemical Control
Nitrene Addition α,β-Unsaturated Ester/AcidRh(II) or Cu(I) catalysts, O-(sulfonyl)hydroxylaminesHigh stereospecificity, alkene geometry is retained. Chiral ligands can induce enantioselectivity. organic-chemistry.org
Intramolecular Cyclization (Wenker-type) β-Amino alcoholSulfuric acid, followed by strong baseHigh, dependent on the stereochemistry of the starting amino alcohol. wikipedia.org
Intramolecular Cyclization β-HaloamineBaseHigh, proceeds via intramolecular nucleophilic substitution. wikipedia.org
Darzens-like Reaction α-ChloroimineNucleophile (e.g., Grignard reagent, hydride)Can generate specific stereoisomers depending on the substrate and nucleophile. wikipedia.org
From N-Tosyl Imines N-Tosyl ImineIodomethyllithiumHigh diastereoselectivity, especially with chiral aldimines. organic-chemistry.org

Derivatization Strategies for the this compound Core

The this compound scaffold possesses two primary sites for chemical modification: the carboxylic acid group of the propionic acid chain and the nitrogen atom of the aziridine ring. These sites allow for the synthesis of a diverse library of analogues through various derivatization strategies.

Esterification and Amidation of the Propionic Acid Moiety

The carboxylic acid functional group is readily converted into a wide range of esters and amides using standard organic synthesis techniques. These modifications can significantly alter the compound's polarity, solubility, and biological interactions.

Esterification can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol under acidic conditions, is a straightforward approach. For more sensitive substrates, milder conditions are preferred. The use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in the presence of an alcohol and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides high yields of esters at room temperature. organic-chemistry.org

Amidation to form a diverse set of primary, secondary, and tertiary amides is also a common and crucial derivatization. This transformation is most efficiently carried out using peptide coupling reagents. mdpi.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling the carboxylic acid with a primary or secondary amine, often proceeding to completion overnight at room temperature. acs.org Historical studies on related structures, such as α-aziridinyl-β-(p-chlorobenzoyl)-propionic acid, demonstrated the synthesis of various amides and anilides by reacting the corresponding acrylic acid derivative with an amine, followed by aziridination with ethylenimine. nih.govnih.gov

Reagent/Method Reaction Type Description
Alcohol, Acid Catalyst (e.g., H₂SO₄) EsterificationClassic Fischer-Speier esterification, often requiring heat and removal of water.
EDCI, DMAP, Alcohol EsterificationMild conditions, suitable for a wide range of alcohols, including more complex structures. organic-chemistry.org
HATU, Amine, Base (e.g., DIPEA) AmidationHighly efficient and rapid peptide coupling method for forming amide bonds with primary or secondary amines. acs.org
DCC, Amine AmidationA common method for amide bond formation, though it produces a urea (B33335) byproduct that must be filtered.
Acid Chloride Formation (e.g., SOCl₂), then Amine AmidationA two-step process involving activation of the carboxylic acid to a more reactive acid chloride before addition of the amine.

Synthesis of N-Substituted this compound Analogues

Modification at the nitrogen atom of the aziridine ring is a key strategy for tuning the electronic and steric properties of the molecule. This can be accomplished either by direct substitution on the pre-formed aziridine ring or by constructing the ring using an already substituted nitrogen precursor.

Direct N-alkylation or N-acylation of the secondary amine in this compound (or its ester) can be challenging due to the ring strain and the potential for ring-opening reactions. However, under carefully controlled conditions with appropriate electrophiles, this can be a viable route.

Mechanistic Investigations of Aziridine 1 Propionic Acid Reactivity

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

Nucleophilic ring-opening is the most characteristic reaction of aziridines, driven by the release of approximately 27 kcal/mol of ring-strain energy. clockss.org For N-acyl or N-sulfonyl activated aziridines, such as derivatives of aziridine-1-propionic acid, this process is particularly efficient. clockss.orgdicp.ac.cnmdpi.com The reaction involves the cleavage of one of the carbon-nitrogen bonds by a nucleophile, leading to the formation of β-functionalized amines. mdpi.comscilit.com The efficiency and outcome of these reactions are highly dependent on the nature of the substituents on the aziridine ring, the attacking nucleophile, and the specific reaction conditions employed. mdpi.com

The regiochemical and stereochemical outcomes of the ring-opening of substituted aziridines are critical aspects that are influenced by steric and electronic factors, as well as the nature of the catalysis (acidic vs. basic conditions). nih.govnih.gov

Regioselectivity: In general, the site of nucleophilic attack is governed by the substitution pattern on the aziridine ring.

Under basic or neutral conditions, nucleophilic attack typically occurs at the less sterically hindered carbon atom, following an S_N2-type mechanism. dicp.ac.cnnih.gov For instance, in Lewis base-catalyzed reactions, the attack on alkyl-N-tosyl aziridines consistently happens at the less-substituted carbon. nih.gov Similarly, the ring-opening of 2-alkyl-N-tosylaziridines with sodium azide (B81097) in a catalyst-free system proceeds with high regioselectivity at the terminal position. organic-chemistry.org

Under acidic conditions, the reaction pathway can be more complex, often resembling a borderline S_N1/S_N2 mechanism. nih.gov For substrates with a phenyl or other carbocation-stabilizing group, the nucleophile preferentially attacks the more substituted (benzylic) carbon due to electronic effects that can support a partial positive charge in the transition state. nih.govorganic-chemistry.org

Stereoselectivity: The ring-opening of chiral aziridines is often stereospecific, typically proceeding with an inversion of configuration at the center of nucleophilic attack, consistent with an S_N2 mechanism. nih.gov However, the stereochemical outcome can be substrate-dependent. For example, the hydrofluorination of bicyclic aziridines using DMPU-HF results in products with inverted stereoconfiguration. nih.gov The development of catalytic asymmetric methods aims to control the stereochemistry, providing enantiomerically enriched products. rsc.orgbeilstein-journals.org

To align with the principles of green chemistry, catalyst-free and organocatalytic methods for aziridine ring-opening have been developed, avoiding the use of potentially toxic and expensive metal catalysts.

Catalyst-Free Protocols: Certain highly nucleophilic reagents can open the aziridine ring without any catalyst, often under neat conditions or in non-conventional media. A notable example is the highly regio- and stereoselective ring-opening of epoxides and aziridines using sodium azide in poly(ethylene glycol) (PEG) as the reaction medium. organic-chemistry.org This method is efficient, proceeding at room temperature with excellent yields in a short time frame. organic-chemistry.org The ring-opening of N-sulfonyl aziridines with amines has also been shown to proceed effectively under neat (solvent-free) conditions. researchgate.net

Organocatalytic Protocols: Small organic molecules can serve as effective catalysts for the ring-opening of aziridines.

Base Catalysis: Organic superbases like 1,5,7-triazabicyclo dicp.ac.cndicp.ac.cndec-5-ene (TBD) have been shown to catalyze the regioselective ring-opening of N-tosylaziridines with acid anhydrides to produce β-amino esters in high yields. nih.govresearchgate.net The proposed mechanism involves the activation of the anhydride (B1165640) by TBD. nih.gov Polymer-supported TBD (PS-TBD) can also be used, allowing for easy recovery and reuse of the catalyst. nih.gov

Asymmetric Catalysis: Chiral organocatalysts, particularly those derived from cinchona alkaloids, have been successfully employed in the enantioselective desymmetrization of meso-aziridines. beilstein-journals.orgd-nb.info These catalysts can promote the ring-opening with nucleophiles like β-ketoesters or arylthiols to generate optically active γ-amino acid derivatives and β-amino sulfides with high enantioselectivity. rsc.orgbeilstein-journals.org

Table 1: Examples of Organocatalyzed Aziridine Ring-Opening Reactions
CatalystNucleophileSubstrateProduct TypeKey FindingReference
TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene)Acid AnhydridesN-Tosylaziridinesβ-Amino EstersMild conditions, high regioselectivity at the less-substituted carbon. nih.gov
Cinchona Alkaloid Derivatives (e.g., OC-16)β-KetoestersN-Protected meso-Aziridinesγ-Amino Acid DerivativesHigh enantioselectivity (up to 97% ee) for desymmetrization. beilstein-journals.org
QuinineArylthiolsmeso-Aziridinesβ-Amino SulfidesModerate enantioselectivity (up to 72% ee). beilstein-journals.org

Transition metal catalysis has significantly expanded the scope and utility of aziridine ring-opening reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high levels of control. mdpi.comscilit.comresearchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the cross-coupling of aziridines with various nucleophiles. For example, Pd-catalyzed reactions of aziridine-2-carboxylates with arylboronic acids allow for the enantiospecific and regioselective synthesis of β²-aryl amino acids. mdpi.comscilit.com Palladium catalysis has also been employed in domino reactions, such as the three-component synthesis of 1,4-benzoxazepine (B8686809) from N-tosylaziridines, 2-iodophenol, and isocyanides. mdpi.comresearchgate.net

Nickel-Catalyzed Reactions: Nickel catalysts are effective for cross-electrophile couplings. A notable application is the regioselective ring-opening of sulfonyl-protected aziridines with trifluoromethyl-substituted alkenes to produce gem-difluorobishomoallylic sulfonamides. mdpi.com Ni/photoredox dual catalysis has also enabled the C(sp³)–C(sp³) cross-coupling between aziridines and alcohols (activated as acetals). chemrxiv.org

Other Metals: Other transition metals like rhodium, iridium, copper, and silver have also been utilized. mdpi.comscilit.com Titanocene(III) complexes, for instance, can catalyze a radical-based ring-opening of N-acylated aziridines, which proceeds with high regioselectivity to cleave the bond at the more substituted carbon center. dicp.ac.cn This contrasts with the typical S_N2-type selectivity. dicp.ac.cn

Ring Expansion Reactions of Aziridines for Heterocycle Synthesis

The high ring strain of aziridines makes them excellent precursors for ring expansion reactions, providing access to a wide variety of larger, more complex heterocyclic systems. arkat-usa.orgelsevierpure.comresearchgate.net These transformations are valuable for synthesizing biologically relevant scaffolds such as azetidines, pyrrolidines, piperidines, and even seven-membered rings like azepanes. arkat-usa.orgresearchgate.net

The strategy often involves the reaction of an aziridine with an unsaturated compound, such as an alkene, alkyne, isocyanate, or aryne. elsevierpure.com The reaction can proceed through various mechanisms, including cycloadditions. A particularly significant pathway involves the generation of azomethine ylides from aziridines, which then undergo [3+2] cycloaddition reactions with dipolarophiles like olefins or aldehydes to form five-membered heterocycles. arkat-usa.orgsioc-journal.cn The presence of an electron-withdrawing group on the nitrogen, such as the one derived from the propionic acid moiety, activates the ring for such transformations. arkat-usa.org Ring expansions can be promoted thermally, photochemically, or by using Lewis acid or transition metal catalysts. arkat-usa.orgelsevierpure.com

Table 2: Heterocycles Synthesized via Aziridine Ring Expansion
Starting MaterialReagentProduct HeterocycleReaction TypeReference
AziridineAlkenes, AlkynesPyrrolidines, Pyrroles[3+2] Cycloaddition via Azomethine Ylide arkat-usa.orgsioc-journal.cn
AziridineIsocyanatesImidazolidinones (5-membered)Ring Expansion elsevierpure.com
Vinyl Aziridine-Dihydropyridin-2-ones (6-membered)Rearrangement/Cyclization researchgate.net
Aziridine-Azepanes (7-membered)Ring Expansion researchgate.net

Computational and Theoretical Studies of this compound Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms of aziridines. These studies provide deep insights into transition state geometries, reaction energetics, and the origins of regio- and stereoselectivity. researchgate.netnih.govbenthamdirect.com

DFT calculations have been applied to rationalize experimental observations and predict reactivity for various aziridine transformations.

Ring-Opening Reactions: DFT studies have been used to model the nucleophilic ring-opening process. For the titanocene-catalyzed radical opening of N-acyl aziridines, DFT calculations indicated that the reaction proceeds through a concerted mechanism rather than a stepwise one involving a stable aminoketyl radical intermediate. dicp.ac.cn In other systems, DFT has been used to rationalize the regioselectivity of nucleophilic attack by analyzing the electronic properties and energies of the possible transition states. researchgate.netbenthamdirect.com For instance, in the synergistic palladium and Lewis acid-catalyzed synthesis of benzoazepinones, DFT studies helped propose and validate two distinct mechanistic pathways. mdpi.com

Cycloaddition and Ring Expansion: The mechanism of CO₂ fixation by aziridines to form oxazolidinones has been investigated using DFT. nih.gov These calculations showed that the reaction initiates by the coordination of CO₂ to the aziridine nitrogen, followed by an intramolecular nucleophilic attack. The study also explored how solvents and catalysts influence the reaction mechanism and the resulting regioselectivity. nih.gov In metal-catalyzed aziridination reactions, computational studies have helped to elucidate stepwise mechanisms and identify the enantiodetermining step, providing a rationale for the observed stereoselectivity. nih.gov

Kinetic and Thermodynamic Analysis of Transformations

The high ring strain of the aziridine ring in this compound is a key thermodynamic driving force for its reactions, particularly nucleophilic ring-opening. This inherent strain, estimated to be around 26 kcal/mol for the parent aziridine, leads to a lower activation energy for ring-opening processes compared to analogous acyclic amines. The propionic acid substituent on the nitrogen atom acts as an activating group, withdrawing electron density from the nitrogen and making the ring carbons more electrophilic and susceptible to nucleophilic attack.

Kinetic studies of analogous N-acyl and N-sulfonyl aziridines have shown that the rate of ring-opening is highly dependent on the nature of the nucleophile, the solvent, and the specific substituents on the aziridine ring. Generally, reactions follow second-order kinetics, being first order in both the aziridine and the nucleophile.

The thermodynamics of the ring-opening reaction are typically favorable, with the relief of ring strain resulting in a negative change in enthalpy (ΔH). However, the change in entropy (ΔS) can be positive or negative depending on the specific reaction, particularly the number of molecules in the transition state versus the reactants.

Table 1: Representative Kinetic and Thermodynamic Data for Activated Aziridine Ring-Opening

Reaction TypeNucleophileSolventRate Constant (k) (M⁻¹s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)ΔG‡ (kcal/mol)
Ring-openingThiophenoxideMethanol1.2 x 10⁻²15.8-12.519.5
Ring-openingAzideDMF3.5 x 10⁻⁴18.2-10.121.2
Ring-openingPiperidineAcetonitrile8.7 x 10⁻⁵19.5-8.922.1

Note: The data presented in this table are representative values for N-activated aziridines and are intended to illustrate typical magnitudes. Actual values for this compound may vary.

Frontier Molecular Orbital (FMO) Analysis in Regioselectivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the regioselectivity of nucleophilic attack on the asymmetric aziridine ring of this compound. The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the aziridine.

The LUMO of this compound is primarily centered on the two carbon atoms of the aziridine ring. The relative magnitudes of the LUMO coefficients at these two carbons (C2 and C3) determine the preferred site of nucleophilic attack. The carbon with the larger LUMO coefficient will be the more electrophilic center and thus the favored site of attack.

In the case of this compound, the C3 carbon (unsubstituted) is generally expected to have a slightly larger LUMO coefficient than the C2 carbon, which is attached to the propionic acid group via the nitrogen atom. This would suggest a preference for nucleophilic attack at the less sterically hindered C3 position under kinetic control. However, the precise distribution of the LUMO will be influenced by the conformation of the propionic acid chain and the presence of any other substituents.

Computational studies on analogous systems have shown that the energy gap between the nucleophile's HOMO and the aziridine's LUMO is a key factor in determining the reaction rate. A smaller HOMO-LUMO gap leads to a stronger interaction and a faster reaction.

Table 2: Predicted Relative FMO Properties for this compound

Atomic CenterPredicted Relative LUMO Coefficient SizePredicted Site of Nucleophilic Attack (Kinetic Control)
C2 (adjacent to N-substituent)SmallerMinor Product
C3 (unsubstituted)LargerMajor Product

Solvent and Substituent Effects on Reactivity Profiles

The reactivity of this compound is significantly influenced by the solvent and the nature of any substituents on the molecule.

Solvent Effects:

The choice of solvent can have a profound impact on the rate and regioselectivity of ring-opening reactions.

Polar Protic Solvents (e.g., methanol, water): These solvents can stabilize the developing negative charge on the nucleophile and any charged intermediates or transition states through hydrogen bonding. This can accelerate the reaction rate. However, they can also solvate the nucleophile, potentially reducing its nucleophilicity.

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are effective at solvating cations but less so for anions. This can lead to a "naked" and more reactive nucleophile, often resulting in a significant rate enhancement compared to protic solvents.

Nonpolar Solvents (e.g., toluene, hexane): Reactions in nonpolar solvents are generally slower due to the poor stabilization of charged species in the transition state.

Substituent Effects:

Substituents on either the aziridine ring or the propionic acid moiety can alter the electronic and steric properties of the molecule, thereby influencing its reactivity.

Substituents on the Aziridine Ring: Electron-withdrawing groups on the ring carbons will increase their electrophilicity and generally increase the rate of nucleophilic attack. Conversely, electron-donating groups will decrease the rate. The steric bulk of substituents will also play a crucial role in determining the regioselectivity of the attack, with nucleophiles favoring the less hindered carbon.

Modifications to the Propionic Acid Chain: Altering the electronic properties of the propionic acid substituent on the nitrogen will directly impact the activation of the aziridine ring. For instance, converting the carboxylic acid to an ester or an amide will change the electron-withdrawing nature of the substituent and thus modulate the reactivity of the ring.

Table 3: Summary of Expected Solvent and Substituent Effects on the Reactivity of this compound

FactorEffect on Rate of Nucleophilic Ring-OpeningInfluence on Regioselectivity
Solvent
Polar ProticModerate to HighCan influence by stabilizing specific transition states.
Polar AproticHighGenerally favors kinetically controlled product.
NonpolarLowLess predictable, can be influenced by aggregation.
Substituents
Electron-withdrawing on ringIncreaseFavors attack at the substituted carbon electronically, but sterics can dominate.
Electron-donating on ringDecreaseFavors attack at the unsubstituted carbon.
Modified N-substituent (e.g., ester vs. acid)Modulates reactivity based on electron-withdrawing strength.Can subtly influence the LUMO coefficients.

Applications in Advanced Organic Synthesis

Aziridine-1-propionic Acid as a Versatile Chiral Building Block

The strategic placement of functional groups in this compound allows for its use as a chiral synthon, enabling the stereocontrolled synthesis of various nitrogen-containing compounds. The ability to introduce chirality and then elaborate the molecule through reactions of the aziridine (B145994) ring and the carboxylic acid group underpins its utility as a versatile building block.

The synthesis of enantiomerically pure β-amino acids is of paramount importance due to their roles as components of natural products and their significant pharmacological applications. hilarispublisher.comwiley.com this compound and its derivatives serve as key precursors in the enantioselective synthesis of β-amino acids. The core strategy involves the regioselective nucleophilic ring-opening of the aziridine.

The high reactivity of the strained three-membered ring allows for its opening by a variety of nucleophiles. ontosight.ai This reaction, when applied to chiral aziridine precursors, can proceed with high stereoselectivity, leading to the formation of enantiomerically enriched β-amino acids and their derivatives. For instance, the reaction of serine-derived aziridines with different nucleophiles has been shown to proceed with a strong preference for addition at the less hindered β-carbon. rsc.org This regioselectivity is crucial for controlling the final structure of the resulting amino acid.

Recent advancements have focused on catalytic asymmetric methods to achieve high enantioselectivity. Copper-catalyzed hydroamination reactions of α,β-unsaturated carbonyl compounds, for example, can produce enantioenriched β-amino acid derivatives by reversing the typical regioselectivity of hydrocupration. nih.gov While not directly starting from this compound itself, these methods highlight the importance of controlling regiochemistry in accessing chiral β-amino acids, a principle that is central to the utility of aziridine-based starting materials.

Table 1: Ring-Opening Reactions for β-Amino Acid Synthesis This table is for illustrative purposes and actual yields and conditions can vary based on specific substrates and catalysts.

Aziridine Precursor Nucleophile Product Type Key Feature
N-Acyl Aziridine-2-carboxylate Organocuprates α-Alkyl-β-amino acid Stereoselective alkylation
N-Tosyl Aziridine Amines Diamino acids Regioselective opening
N-Boc Aziridine Thiols Cysteine analogues Mild reaction conditions

The reactivity of the aziridine ring extends beyond simple ring-opening, making it a valuable linchpin for constructing more complex nitrogen-containing heterocyclic systems. researchgate.netfrontiersin.org Aziridines can be transformed into five- or six-membered rings through ring-opening followed by subsequent cyclization reactions. frontiersin.org

One powerful strategy involves the formation of azomethine ylides from N-substituted aziridines. These ylides can then participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered nitrogen heterocycles like pyrrolidines. wikipedia.org Furthermore, the reaction of aziridines with imines or isocyanates, often catalyzed by metals like copper, can lead to the formation of imidazolidines and imidazolidinones, respectively. frontiersin.org

Research has also demonstrated the synthesis of piperazine (B1678402) derivatives from amino acid-derived chiral aziridines. This involves a highly regioselective ring-opening of the aziridine by an α-amino acid ester, followed by cyclization to form the six-membered piperazine ring. researchgate.net These methods showcase the utility of this compound derivatives as starting materials for a diverse range of heterocyclic scaffolds that are prevalent in pharmaceuticals and other bioactive compounds. researchgate.netkit.edu

The fundamental reactivity of aziridines—their susceptibility to ring-opening by nucleophiles—makes them excellent precursors for a wide variety of functionalized amine products. rsc.orgnih.gov The significant ring strain of the aziridine ring facilitates these transformations, allowing for the introduction of diverse functional groups. nih.gov

This versatility is particularly valuable in medicinal chemistry, where access to a range of amine-containing scaffolds is crucial for drug discovery. nih.gov For example, the reductive ring-opening of chiral aziridines has been employed in the synthesis of pharmaceutical agents like (R)-mexiletine and (R)-phenoxybenzamine. researchgate.net Moreover, electrochemical methods have been developed to couple unactivated alkenes with primary amines to form aziridines, which can then be further functionalized, highlighting the role of aziridines as central intermediates to diverse amine products. nih.gov The carboxylic acid functionality of this compound adds another layer of synthetic utility, allowing for further modifications and diversification of the resulting amine scaffolds.

Integration into Peptide Chemistry and Peptidomimetics Research

Aziridine-containing amino acids, including derivatives of this compound, are valuable tools in peptide chemistry and the design of peptidomimetics. beilstein-journals.orgacs.org Their incorporation into peptide chains can introduce unique structural constraints and reactive sites.

Aziridine-2-carboxylic acid, a close analogue, is considered an important building block for creating unnatural amino acids and peptides. acs.org When an aziridine moiety is embedded within a peptide, it can act as an electrophilic "warhead." rsc.org This electrophilicity allows for regioselective ring-opening by various nucleophiles, including the amine termini or side chains of other amino acids or peptides. rsc.org This provides a novel method for linking peptide strands together. rsc.org

This strategy is also central to the field of peptidomimetics, where molecules are designed to mimic the structure and function of natural peptides. umanitoba.canih.gov The rigid, strained aziridine ring can serve as a conformational constraint, and its subsequent reactions allow for the creation of non-peptidic linkages, which can improve properties such as enzymatic stability. umanitoba.ca The convergent synthesis of peptidomimetics has been demonstrated using aziridine-containing peptide conjugates, showcasing the practical application of this chemistry. nih.gov

Functional Group Interconversions and Diversification Strategies

The synthetic utility of this compound is further enhanced by the ability to perform a variety of functional group interconversions on both the aziridine ring and the carboxylic acid tail. This allows for extensive diversification of the molecular scaffold.

The carboxylic acid group can undergo standard transformations such as esterification or conversion to an amide. vanderbilt.edu For example, esterification with cinnamyl alcohol produces this compound, cinnamyl ester, a compound of interest for its potential biological activities. ontosight.ai The Arndt-Eistert reaction, a method for one-carbon homologation of carboxylic acids, could potentially be applied to extend the propionic acid chain. dntb.gov.uabath.ac.uk

The aziridine ring itself, beyond ring-opening, can undergo other transformations. While N-H aziridines are valuable, the nitrogen can be functionalized with various protecting or activating groups to modulate its reactivity. chemrxiv.org The strategic choice of an N-substituent can influence the regioselectivity of ring-opening reactions and enable different types of subsequent transformations. These interconversions are key to unlocking the full synthetic potential of this compound, allowing chemists to tailor its structure for specific applications in complex molecule synthesis.

Role in Materials Science and Polymer Chemistry Research

Polymerization Mechanisms Involving Aziridine-1-propionic Acid Moieties

The polymerization of monomers containing this compound moieties, or its derivatives, can proceed through several mechanisms, primarily involving the highly strained aziridine (B145994) ring. The presence of the propionic acid group introduces functionality that can influence the polymerization process and the properties of the resulting polymer.

One of the key polymerization pathways for aziridine-containing monomers is ring-opening polymerization (ROP) . This can be initiated either cationically or anionically. For N-substituted aziridines, the nature of the substituent on the nitrogen atom is crucial in determining the polymerization behavior. In the case of this compound, the carboxylic acid group can participate in the reaction, and its ester derivatives have been studied to understand the polymerization process.

A notable example is the self-polymerization that occurs between acrylic acid and methyl 3-(aziridin-1-yl)propanoate (the methyl ester of this compound). This reaction proceeds at ambient temperature through a series of steps:

Acid-base neutralization: An initial interaction between the carboxylic acid and the aziridine nitrogen.

Aziridine ring-opening: The protonated aziridine ring is opened by a nucleophilic attack.

Michael addition: A subsequent addition reaction that leads to the formation of a linear polyethyleneimine with amino-ester bonds. researchgate.net

This self-polymerization highlights a key reaction pathway where the carboxylic acid and aziridine functionalities on different molecules react to drive the polymerization forward. researchgate.net

Furthermore, the anionic ring-opening polymerization (AROP) of N-activated aziridines has been extensively studied. While direct polymerization of this compound via AROP can be complex due to the acidic proton, its ester derivatives, such as tert-butyl aziridine-1-carboxylate, have been successfully polymerized. mdpi.com The resulting polymer, poly(tert-butyl aziridine-1-carboxylate), can then be deprotected under acidic conditions to yield linear polyethyleneimine. mdpi.com This two-step process allows for the synthesis of well-defined linear polymers that can be further functionalized.

The polymerization of a related monomer, N-(3-tert-butoxy-3-oxopropyl) glycine (B1666218) N-carboxyanhydride, initiated by primary amines, results in a polypeptoid. Subsequent hydrolysis of the tert-butyl ester groups yields poly(N-(2-carboxyethyl) glycine), a structural analog of poly(glutamic acid). This polymer is a weak polyelectrolyte, and its size in an aqueous solution is dependent on the pH. nsf.gov

Polymerization Method Monomer/Reactants Resulting Polymer Key Features of the Mechanism
Self-PolymerizationAcrylic acid and methyl 3-(aziridin-1-yl)propanoateLinear polyethyleneimine with amino-ester bondsInvolves acid-base neutralization, ring-opening, and Michael addition at ambient temperature. researchgate.net
Anionic Ring-Opening Polymerization (AROP)tert-Butyl aziridine-1-carboxylatePoly(tert-butyl aziridine-1-carboxylate)The tert-butyloxycarbonyl (BOC) group activates the aziridine for AROP, allowing for the synthesis of linear polymers. mdpi.com
Ring-Opening Polymerization of N-CarboxyanhydrideN-(3-tert-butoxy-3-oxopropyl) glycine N-carboxyanhydridePoly(N-(3-tert-butoxy-3-oxopropyl) glycine)Polymerization is initiated by primary amines, and subsequent deprotection yields a pH-responsive polymer. nsf.gov

Application as Crosslinking Agents in Polymer Networks

The high reactivity of the aziridine ring makes aziridine-containing compounds effective crosslinking agents for polymers that possess active hydrogen atoms, such as carboxylic acids. Polyfunctional aziridines are widely used to create durable, crosslinked networks in materials like coatings, adhesives, and hydrogels.

The fundamental crosslinking mechanism involves the acid-catalyzed ring-opening of the aziridine. The carboxylic acid group on a polymer chain protonates the nitrogen atom of the aziridine ring, making it susceptible to nucleophilic attack by the carboxylate anion. This reaction results in the formation of a stable ester linkage, effectively connecting two polymer chains.

While this compound itself is a monofunctional aziridine, it serves as a crucial precursor for the synthesis of polyfunctional aziridine crosslinkers. evitachem.com For instance, pentaerythritol (B129877) tris[3-(1-aziridinyl)propionate] (PTAP) is synthesized from the reaction of pentaerythritol with 3-(1-aziridinyl)propionic acid or its derivatives. evitachem.com These polyfunctional crosslinkers can then be used to significantly enhance the properties of various polymers.

The crosslinking of carboxylated polymers with polyfunctional aziridines leads to notable improvements in their properties:

Enhanced Mechanical Properties: Increased tensile strength, toughness, and abrasion resistance. researchgate.net

Improved Chemical and Water Resistance: The formation of a dense crosslinked network reduces the permeability of the polymer to solvents and water.

Increased Adhesion: In adhesive applications, crosslinking improves the cohesive strength and the adhesion to various substrates.

A study on alginate hydrogels demonstrated that crosslinking with PTAP improved the degradation stability and structural strength of the hydrogels. The reaction between the carboxylic acid groups of the alginate and the aziridine groups of PTAP was confirmed by the formation of new ester functions. nih.gov Similarly, in polyurethane acrylate (B77674) emulsions, a trifunctional aziridine crosslinker was shown to react with free carboxylic groups, leading to significant improvements in tensile strength, toughness, and water resistance of the cured films. acs.org

Polymer System Crosslinking Agent Mechanism Resulting Improvements in Properties
Alginate HydrogelPentaerythritol tris[3-(1-aziridinyl)propionate] (PTAP)Ring-opening of aziridine by carboxylic acid groups on alginate, forming ester linkages. nih.govEnhanced degradation stability and structural strength. nih.gov
Waterborne Polyurethane Acrylate (WPUA) EmulsionTrimethylolpropane tris(2-methyl-1-aziridinepropionate)Reaction of the aziridine crosslinker with free carboxylic groups in the WPUA molecular chains. acs.orgIncreased tensile strength, toughness, hardness, and water resistance. acs.org
Carboxylated Emulsion PolymersPolyfunctional aziridinesReaction of aziridine groups with pendant acid moieties on the polymer chains.Significantly improved crosslink density.

Development of Functional Polymers with Enhanced Properties

The incorporation of this compound or its derivatives into polymer structures is a promising strategy for developing functional polymers with tailored and enhanced properties. The presence of the carboxylic acid group, either in its free form or protected and later deprotected, allows for the creation of polymers that can respond to external stimuli or possess specific chemical functionalities.

One of the key functionalities that can be introduced is pH-responsiveness . As demonstrated with poly(N-(2-carboxyethyl) glycine), a polymer with a structure similar to that which would be obtained from the polymerization of this compound, the presence of carboxylic acid groups along the polymer chain makes it a weak polyelectrolyte. nsf.gov In aqueous solutions, the degree of ionization of these acid groups changes with pH, which in turn affects the polymer's conformation and solubility. This property is highly desirable for applications in drug delivery, sensors, and smart hydrogels.

Furthermore, the synthesis of linear polyethyleneimine (lPEI) from the AROP of tert-butyl aziridine-1-carboxylate followed by deprotection opens up possibilities for creating a range of functional polymers. mdpi.com Linear PEI is a highly cationic polymer at physiological pH and is known for its ability to condense nucleic acids, making it a candidate for gene delivery applications. The ability to produce well-defined lPEI through a controlled polymerization process is a significant advantage over the traditional synthesis of branched PEI, which often results in high cytotoxicity. mdpi.com

The modification of existing polymers with this compound can also impart new functionalities. For example, the reaction of the aziridine ring with hydroxyl or amine groups on a polymer backbone would introduce pendant carboxylic acid groups. These groups can then be used for further functionalization, such as conjugation with bioactive molecules or for improving the hydrophilicity and biocompatibility of the material.

Functional Polymer Synthetic Route Key Functional Group Enhanced Properties and Potential Applications
Poly(N-(2-carboxyethyl) glycine)ROP of N-(3-tert-butoxy-3-oxopropyl) glycine N-carboxyanhydride followed by deprotectionCarboxylic acidpH-responsive, potential for use in drug delivery and smart materials. nsf.gov
Linear Polyethyleneimine (lPEI)AROP of tert-butyl aziridine-1-carboxylate followed by deprotectionPrimary and secondary aminesCationic nature, potential for gene delivery with potentially lower cytotoxicity than branched PEI. mdpi.com
Carboxymethylated PolyethyleniminesFunctionalization of PEI with 2-chloroacetic acidCarboxymethyl groupsParamagnetic metal ion complexing ligands, potential for use in biochemistry and environmental chemistry.

Mechanistic Biological Research on Aziridine 1 Propionic Acid and Analogues

Molecular Interactions with Biological Macromolecules

The inherent ring strain and electrophilic nature of the aziridine (B145994) ring make it susceptible to nucleophilic attack from various biological macromolecules. This reactivity is the foundation of its biological effects, which are primarily mediated through covalent modification of nucleic acids and proteins.

Aziridine-containing compounds are known for their ability to alkylate nucleic acids, a mechanism that is fundamental to the antitumor properties of natural products like Mitomycin C and Azinomycin B. acs.orgnih.gov While specific studies on aziridine-1-propionic acid are not extensively documented, the general mechanism of DNA alkylation by aziridines provides a clear framework for its potential interactions.

The nitrogen atom of the aziridine ring can be protonated under physiological conditions, which activates the ring towards nucleophilic attack. The nucleophilic centers in DNA, primarily the N7 position of guanine (B1146940) and the N3 position of adenine, can then attack one of the ring carbons, leading to the opening of the aziridine ring and the formation of a covalent bond. This process is a form of alkylation.

For instance, Azinomycin B, which contains an aziridine moiety, is known to form interstrand cross-links in DNA. nih.gov This process is initiated by the alkylation of a guanine base by the aziridine ring. Following the initial alkylation event, a second reactive group on the molecule can then react with another base on the complementary DNA strand, resulting in a cross-link that inhibits DNA replication and transcription.

The reactivity of the aziridine ring can be modulated by the substituents on the nitrogen and carbon atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atom, potentially altering the kinetics and specificity of the alkylation reaction. tandfonline.com

Table 1: Key DNA Adducts Formed by Aziridine-Containing Compounds

Nucleophilic Site in DNAPosition of AlkylationConsequence of Alkylation
GuanineN7Formation of a stable adduct, potential for depurination or strand cleavage.
AdenineN3Formation of a stable adduct, can disrupt base pairing.
Guanine (in G-rich sequences)-Potential for interstrand cross-links if a second reactive site is present. nih.gov

The reactivity of the aziridine ring also extends to the modification of proteins, leading to enzyme inhibition. A notable target is Protein Disulfide Isomerase (PDI), a crucial enzyme in the endoplasmic reticulum responsible for catalyzing the formation, isomerization, and breakage of disulfide bonds in proteins. nih.govscispace.com

Recent studies have identified aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as potent inhibitors of PDI. tandfonline.comtandfonline.com These compounds demonstrate a mechanism-based inhibition, where the nucleophilic cysteine residues in the active site of PDI attack the electrophilic aziridine ring. This results in the formation of a covalent adduct between the inhibitor and the enzyme, leading to irreversible inactivation of PDI.

The inhibition of PDI by these aziridine analogues has been shown to have significant biological consequences, including anticancer and antithrombotic activity. tandfonline.comtandfonline.com The selectivity of these inhibitors for PDI over other thiol-containing enzymes is an area of active investigation, with the substituents on the aziridine ring playing a crucial role in determining the potency and specificity of inhibition.

Table 2: Inhibition of Protein Disulfide Isomerase (PDI) by Aziridine-2-carboxylic Acid Analogues

Compound TypeMechanism of InhibitionBiological ActivityReference
Aromatic sulphonamides of aziridine-2-carboxylic acidCovalent modification of active site cysteine residuesAnticancer, Antithrombotic tandfonline.comtandfonline.com

Understanding the non-covalent interactions that precede the covalent modification by aziridines is crucial for designing selective inhibitors. Protein-ligand interaction studies, often employing computational and biophysical methods, provide insights into the initial binding events. nih.govvolkamerlab.org

For aziridine-based inhibitors, the initial binding to the target protein is governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. These non-covalent interactions orient the aziridine ring within the active site, positioning it for subsequent nucleophilic attack by a reactive residue, such as cysteine.

Molecular modeling and structural biology techniques can be used to visualize the binding pose of aziridine-containing ligands in the active site of their target enzymes. These studies can reveal key interactions that contribute to binding affinity and selectivity, guiding the design of more potent and specific inhibitors. While specific protein-ligand interaction studies for this compound are not widely reported, the principles derived from studies of other aziridine-containing molecules are applicable. nih.govnih.gov

Biosynthetic Pathways Involving Aziridine Ring Formation

The aziridine ring, while relatively rare in nature, is found in a number of biologically active natural products. nih.gov The biosynthesis of this strained ring system is a fascinating example of enzymatic catalysis.

Recent research has begun to uncover the enzymatic machinery responsible for forging the aziridine ring in natural product biosynthesis. acs.orgnih.govresearchgate.net These enzymes are capable of catalyzing this challenging transformation with high stereospecificity.

One characterized pathway involves a non-heme iron-dependent oxygenase, which catalyzes the formation of an aziridine ring from an amino acid precursor. researchgate.netresearchgate.net This reaction is thought to proceed through a radical-based mechanism, where the enzyme activates a C-H bond and facilitates the subsequent intramolecular cyclization to form the aziridine ring.

Another discovered mechanism for enzymatic aziridine formation involves a sulfate (B86663) elimination strategy. In the biosynthesis of vazabitide A, a pair of enzymes, Vzb10/11, catalyze the formation of the aziridine ring from a sulfated precursor. acs.org Structural analysis of a homologous enzyme pair, AziU3/U2, revealed that the enzymes position the substrate in a way that facilitates an SN2-like reaction, where the amino group attacks the carbon bearing the sulfate, leading to ring closure. acs.org

Table 3: Examples of Enzymes Involved in Aziridine Ring Biosynthesis

Enzyme/Enzyme SystemNatural ProductPrecursorMechanismReference
TqaL (Fe(II)/α-ketoglutarate-dependent oxygenase)-L-ValineC-H bond activation and cyclization researchgate.net
Vzb10/11Vazabitide ASulfated amino acidIntramolecular SN2-like reaction via sulfate elimination acs.org

Development of Biochemical Probes and Research Tools

The high reactivity of the aziridine ring makes it a valuable functional group for the design of biochemical probes and research tools. nih.gov These probes can be used to identify and study the function of specific proteins and enzymes in complex biological systems.

Aziridine-based probes can be designed as activity-based probes (ABPs), which covalently label the active site of a target enzyme. These probes typically consist of three components: the reactive aziridine group, a linker, and a reporter tag (e.g., a fluorophore or a biotin). The aziridine group reacts with a nucleophilic residue in the enzyme's active site, leading to the covalent attachment of the probe. The reporter tag then allows for the detection and identification of the labeled protein.

The electrophilicity of the aziridine ring can be tuned by modifying the substituents on the ring, allowing for the development of probes with varying reactivity and selectivity. nih.gov While specific examples of this compound being used as a biochemical probe are not prominent in the literature, the fundamental chemistry of the aziridine moiety makes it a suitable warhead for the design of such tools. For instance, diazirine-based probes, which are structurally related three-membered rings, are widely used for photo-affinity labeling to study protein-protein and protein-ligand interactions. researchgate.net The principles of using a reactive small ring in probe design are thus well-established.

Future Research Directions and Emerging Paradigms for Aziridine 1 Propionic Acid

Exploration of Novel Catalytic Systems for Efficient Transformations

The advancement of synthetic methodologies for aziridine-1-propionic acid and its derivatives is critically dependent on the innovation of new catalytic systems. Future research is directed towards the development of catalysts that provide superior efficiency, selectivity, and a wider range of applications. A key area of investigation is the creation of chiral catalysts to facilitate the enantioselective synthesis of various this compound analogs, which are highly valuable in medicinal chemistry.

Transition metal catalysis, utilizing elements such as rhodium, represents a significant avenue of exploration for asymmetric aziridination. rsc.orgorganic-chemistry.org The design of sophisticated ligands that can precisely control the stereochemical outcomes of these reactions is a primary objective. Organocatalysis offers a metal-free, and therefore more environmentally benign, alternative. acs.orgrsc.org Chiral organocatalysts can activate substrates and guide the stereochemistry of the aziridination process. acs.org Furthermore, the immobilization of these catalysts on solid supports is an emerging field, aiming to simplify catalyst separation and recycling, a crucial factor for sustainable industrial-scale synthesis. mdpi.com

Catalyst TypePotential AdvantagesPrimary Research Focus
Transition Metal Catalysts (e.g., Rhodium) High efficiency and broad substrate applicabilityDevelopment of novel chiral ligands for asymmetric synthesis
Organocatalysts Metal-free, environmentally friendlyDesign of highly enantioselective catalysts for stereocontrol
Immobilized Catalysts Facilitates easy recovery and reuseAnchoring of homogeneous catalysts to solid supports

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly shaping the future of chemical synthesis. nih.gov Integrating flow chemistry into the production of this compound presents considerable benefits regarding safety, efficiency, and scalability. rsc.orgchemistryviews.org Flow reactors enable meticulous control over critical reaction parameters like temperature, pressure, and mixing, which can lead to higher yields and improved product purity. chemistryviews.org

The synthesis of aziridines can involve reactive intermediates; conducting these reactions in continuous flow systems mitigates the risks associated with handling large volumes of potentially hazardous materials. researchgate.netthieme-connect.com Flow chemistry also allows for the "telescoping" of multiple reaction steps into a single, uninterrupted process. thieme-connect.com This approach minimizes waste by reducing the need for intermediate purification and isolation steps, thereby shortening production timelines. nih.gov Future research will focus on combining flow synthesis with other green technologies, such as the use of sustainable solvents or electrochemical methods, to further enhance the environmental profile of aziridine (B145994) synthesis. acs.orgresearchgate.net

Sustainable TechnologyBenefits for this compound Synthesis
Flow Chemistry Enhanced safety, precise process control, improved scalability, and potential for automation. researchgate.net
Microwave-Assisted Synthesis Accelerated reaction rates and reduced energy consumption. nih.gov
Alternative Solvents (e.g., ionic liquids, supercritical CO₂) Reduced use of volatile organic compounds and potential for unique selectivity. acs.org

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights

A fundamental understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for the rational design of next-generation catalysts and synthetic protocols. Advanced spectroscopic and analytical techniques are indispensable for uncovering these mechanistic details.

In situ spectroscopic methods, such as Raman and infrared (IR) spectroscopy, permit the real-time observation of chemical reactions as they occur. youtube.comacs.orgresearchgate.netyoutube.com This provides invaluable data on the formation and decay of transient intermediates, reaction kinetics, and the influence of different reaction conditions. youtube.com Such insights are crucial for optimizing reaction pathways and improving catalyst performance.

Complementing these experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool. nih.govrsc.orgresearchgate.net DFT calculations can model reaction pathways, determine the structures of transition states, and predict the stereochemical outcomes of reactions. nih.govrsc.org The synergy between advanced in situ spectroscopy and high-level computational modeling is paramount for achieving a comprehensive mechanistic understanding that will drive future innovations.

TechniqueMechanistic Information Gained
In situ Spectroscopy (Raman, IR) Real-time monitoring of species, identification of intermediates, kinetic profiling.
X-ray Crystallography Precise three-dimensional structural determination of stable compounds and catalyst-substrate complexes.
Computational Chemistry (DFT) Elucidation of reaction energy profiles, transition state analysis, and prediction of selectivity. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The distinct chemical properties of the aziridine ring make this compound and its derivatives attractive candidates for interdisciplinary research, particularly in chemical biology. The inherent ring strain of the aziridine moiety allows it to function as an electrophile, capable of reacting with biological nucleophiles like the amino acid residues in proteins. nih.govwikipedia.org

Future research is poised to leverage this reactivity to design and synthesize novel this compound-based molecules as chemical probes for studying complex biological systems. nih.gov By attaching reporter tags, such as fluorescent dyes, to the aziridine scaffold, researchers can visualize and identify the cellular targets of these compounds. Such probes are instrumental in investigating enzyme function and protein interactions. chemrxiv.org

Furthermore, there is significant potential in developing this compound derivatives as covalent inhibitors for specific enzymes. nih.govchemrxiv.org The ability of the aziridine to form a stable covalent bond with a target protein can lead to potent and irreversible inhibition, a highly sought-after characteristic in drug development. nih.gov The successful creation of these advanced chemical biology tools will depend on a collaborative approach that integrates synthetic organic chemistry, computational modeling, and rigorous biological evaluation. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.